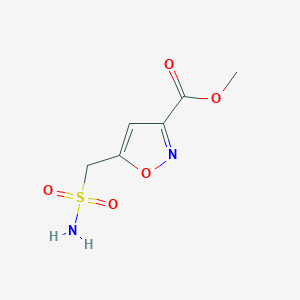
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-methoxy-5-sulfamoylbenzoate” is also referred to as “2-methoxy-5-sulfamoyl methyl benzoate” or "methyl 5-(aminosulphonyl)-2-methoxybenzoate" .
Synthesis Analysis
The synthesis of “Methyl 2-methoxy-5-sulfamoylbenzoate” involves the reaction of “2-methoxy-5-methyl chlorobenzoate” and “sodium amino sulfinate” in a mole ratio of 1: (1.05-1.2) along with a solvent and a catalyst .Molecular Structure Analysis
The molecular formula of “Methyl 2-methoxy-5-sulfamoylbenzoate” is C9H11NO5S .Chemical Reactions Analysis
“Methyl 2-methoxy-5-sulfamoylbenzoate” is used as a reactant in the preparation of many pharmaceutical compounds used as anticoagulants, HCV NS5B polymerase inhibitors, therapeutic drugs for treatment of neurodegenerative diseases and oral hypoglycemic agents .Physical And Chemical Properties Analysis
The melting point of “Methyl 2-methoxy-5-sulfamoylbenzoate” is 175-177 °C (lit.) .Aplicaciones Científicas De Investigación
Anticancer Activity
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate and its derivatives have shown promise in anticancer research. A study by Pilyo et al. (2020) synthesized a series of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, including compounds closely related to this compound, for anticancer screening. These compounds were tested against various human cancer cell lines, including lung, kidney, breast cancer, and leukemia. The study found that certain derivatives exhibited potent cytotoxic activity against these cancer cells, indicating their potential as anticancer agents (Pilyo et al., 2020).
Inhibition of Blood Platelet Aggregation
In another study, Ozaki et al. (1983) synthesized Methyl 5-substituted oxazole-4-carboxylates, which includes structures similar to this compound. These compounds were evaluated for their ability to inhibit blood platelet aggregation in vitro and ex vivo. Some of these compounds demonstrated inhibitory activity comparable to aspirin, indicating their potential for use in cardiovascular health (Ozaki et al., 1983).
Herbicidal Activity
Research on herbicidal activity of oxazole derivatives, including structures related to this compound, has also been conducted. Nakatani et al. (2016) synthesized a novel compound, pyroxasulfone, with a 4,5-dihydro-1,2-oxazole ring. This compound showed excellent herbicidal activity against grass and broadleaf weeds under upland conditions, highlighting the potential of oxazole derivatives in agricultural applications (Nakatani et al., 2016).
Fluorescent Probes in Biochemistry
The synthesis of oxazole-4-carboxylate derivatives for use as fluorescent probes was explored by Ferreira et al. (2010). They developed several 2,5-disubstituted oxazole-4-carboxylates with high fluorescence quantum yields, indicating their utility as fluorescent markers in biochemical studies (Ferreira et al., 2010).
Synthesis of Natural Products
This compound and its derivatives have been used in the synthesis of natural products. Zhang and Ciufolini (2009) utilized a similar oxazole derivative in the total synthesis of siphonazoles A and B, showcasing the versatility of oxazole derivatives in the synthesis of complex organic molecules (Zhang & Ciufolini, 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDPOZAWHMLHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2474966.png)
![3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474967.png)
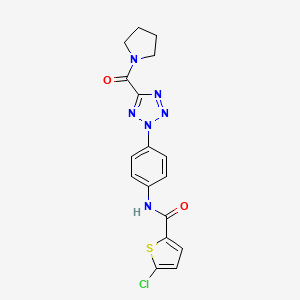
![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2474969.png)
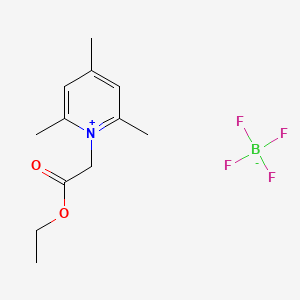

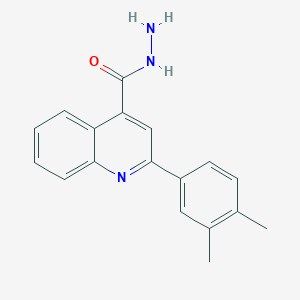
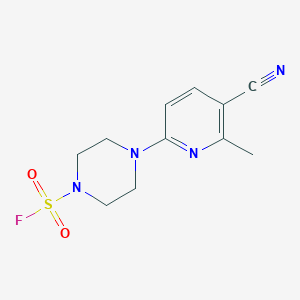
![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)
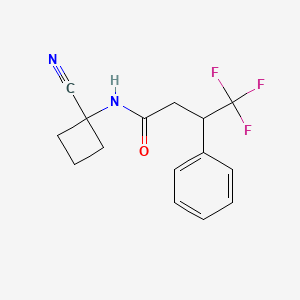
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2474981.png)
![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)
![2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2474987.png)